N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797978-24-5
VCID: VC4361499
InChI: InChI=1S/C14H10N6OS/c1-8-4-13-15-6-10(7-20(13)17-8)16-14(21)9-2-3-11-12(5-9)19-22-18-11/h2-7H,1H3,(H,16,21)
SMILES: CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=NSN=C4C=C3
Molecular Formula: C14H10N6OS
Molecular Weight: 310.34

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

CAS No.: 1797978-24-5

Cat. No.: VC4361499

Molecular Formula: C14H10N6OS

Molecular Weight: 310.34

* For research use only. Not for human or veterinary use.

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide - 1797978-24-5

Specification

CAS No. 1797978-24-5
Molecular Formula C14H10N6OS
Molecular Weight 310.34
IUPAC Name N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide
Standard InChI InChI=1S/C14H10N6OS/c1-8-4-13-15-6-10(7-20(13)17-8)16-14(21)9-2-3-11-12(5-9)19-22-18-11/h2-7H,1H3,(H,16,21)
Standard InChI Key LMQSRWTXKQZZFR-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC4=NSN=C4C=C3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a fused pyrazolo[1,5-a]pyrimidine ring system substituted at position 6 with a 2-methyl group. This core is connected via a carboxamide bridge to a benzo[c] thiadiazole unit, a planar heterocycle with a sulfur atom and two nitrogen atoms in a 1,2,5-arrangement . The molecular formula is C₁₄H₁₀N₆OS, with a molecular weight of 310.34 g/mol .

Key Structural Features:

  • Pyrazolo[1,5-a]pyrimidine: A bicyclic system with a pyrazole fused to a pyrimidine ring.

  • Benzo[c] thiadiazole: A benzannulated thiadiazole contributing electron-deficient properties.

  • Carboxamide linker: Enhances hydrogen-bonding potential and solubility .

IUPAC Name and Stereochemistry

The systematic IUPAC name is N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,] thiadiazole-5-carboxamide. The absence of chiral centers simplifies stereochemical considerations, though the planar thiadiazole and pyrimidine rings may influence π-π stacking interactions .

Synthesis and Functionalization

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Pyrazolo[1,5-a]pyrimidine Formation: Cyclocondensation of β-dicarbonyl compounds (e.g., ethyl acetoacetate) with 3-aminopyrazoles under acidic conditions .

  • Benzo[c] thiadiazole Preparation: Nitration and cyclization of o-phenylenediamine derivatives followed by oxidation .

  • Coupling Reaction: Amide bond formation between the pyrazolo[1,5-a]pyrimidine-6-amine and benzo[c] thiadiazole-5-carboxylic acid using coupling agents like EDCI or HATU .

Representative Procedure:

  • Step 1: 2-Methylpyrazolo[1,5-a]pyrimidin-6-amine is synthesized via cyclocondensation of 3-amino-5-methylpyrazole with ethyl acetoacetate in acetic acid .

  • Step 2: Benzo[c] thiadiazole-5-carboxylic acid is prepared from 4-nitro-1,2-phenylenediamine through sequential nitration, cyclization, and oxidation .

  • Step 3: Carbodiimide-mediated coupling yields the final product with >95% purity after recrystallization .

Functionalization Strategies

Recent advances focus on post-synthetic modifications:

  • Palladium-catalyzed cross-coupling: Introduces aryl/alkyl groups at the thiadiazole’s C4 position .

  • Click chemistry: Azide-alkyne cycloaddition for appending triazole moieties to enhance solubility .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mM) and DMF, sparingly soluble in water (<1 mM) .

  • Stability: Stable under ambient conditions but sensitive to prolonged UV exposure due to the thiadiazole moiety .

Spectroscopic Data

TechniqueKey Observations
¹H NMR (DMSO-d₆)δ 8.92 (s, 1H, thiadiazole-H), 8.45 (d, 1H, pyrimidine-H), 2.65 (s, 3H, CH₃)
MS (ESI)m/z 311.1 [M+H]⁺, 333.1 [M+Na]⁺
IR1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch)

Pharmacological Activity

Kinase Inhibition

The compound exhibits inhibitory activity against protein kinases (e.g., CK2, CDK1/2) due to its ability to occupy the ATP-binding pocket. Structural analogs show IC₅₀ values in the nanomolar range .

Mechanism:

  • Pyrazolo[1,5-a]pyrimidine: Mimics purine bases, facilitating competitive inhibition.

  • Thiadiazole: Enhances binding via sulfur-mediated van der Waals interactions .

Applications in Materials Science

Organic Electronics

The benzo[c] thiadiazole unit confers electron-deficient character, making the compound a candidate for:

  • Non-fullerene acceptors in organic solar cells (PCE >12%) .

  • Electroluminescent materials in OLEDs (λₑₘ = 520 nm) .

Supramolecular Chemistry

  • Crystal engineering: Forms π-stacked dimers with interplanar distances of 3.4 Å .

  • Coordination polymers: Binds transition metals (e.g., Cu²⁺) via the thiadiazole nitrogen .

Recent Advances and Future Directions

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-PEG) improve bioavailability and reduce off-target effects .

Green Synthesis

Microwave-assisted and solvent-free protocols reduce reaction times from hours to minutes .

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